molecular formula C19H16N2O3 B5634307 9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole

9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B5634307
M. Wt: 320.3 g/mol
InChI Key: BVBPAWHYSYVLCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazole derivatives, including "9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole," often involves controlled polymerization techniques and specific reactions tailored to introduce the nitrobenzoyl functional group. For instance, nitroxide-mediated living free-radical polymerization of vinylbenzyl-carbazole compounds is a common method to synthesize polymers with carbazole units, providing a controlled way to modify the molecular weight and distribution of these polymers (Lessard et al., 2012). Additionally, the Rh(III)-catalyzed direct C-H cyclization of N-nitrosoanilines with dicarbonyl compounds has been developed to access tetrahydrocarbazol-4-ones efficiently, demonstrating the versatility of carbazole synthesis methodologies (Jiao et al., 2023).

Molecular Structure Analysis

Carbazole derivatives, including those substituted with nitro groups, exhibit specific crystal and molecular structures characterized by π-π interactions and potential for hydrogen bonding. The structure of nitro-substituted carbazoles, such as 9-[(E)-nitrophenylvinyl]-9H-carbazole, is influenced by van der Waals forces and π-π interactions, which dictate their packing in the crystal lattice (Kubicki et al., 2007).

Chemical Reactions and Properties

The introduction of nitro groups to the carbazole ring significantly alters its chemical reactivity and properties. Nitration reactions in the carbazole series have been extensively studied, showcasing the formation of nitrocarbazoles through direct nitration or rearrangement processes. These reactions not only modify the electronic structure of the carbazole ring but also influence its chemical behavior and potential applications in various domains (Kyzioł & Daszkiewicz, 1985).

Physical Properties Analysis

Carbazole derivatives, particularly those modified with nitrobenzoyl groups, exhibit unique physical properties, such as fluorescence and thermoresponsive behavior. The synthesis of copolymers containing vinylbenzyl-carbazole units has been shown to result in materials with tunable lower critical solution temperatures and fluorescent properties, highlighting the influence of the carbazole structure on the physical characteristics of these polymers (Lessard et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many carbazole derivatives exhibit biological activity, such as antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. The specific safety and hazards would depend on the properties of the compound. For example, many nitro compounds are potentially explosive and should be handled with care .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activities of many carbazole derivatives .

properties

IUPAC Name

(4-nitrophenyl)-(1,2,3,4-tetrahydrocarbazol-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-19(13-9-11-14(12-10-13)21(23)24)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1,3,5,7,9-12H,2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBPAWHYSYVLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-nitrobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole

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